molecular formula C11H13N5 B8423868 3-cyclopropyl-5-(1-methyl-1H-tetrazol-5-yl)benzenamine

3-cyclopropyl-5-(1-methyl-1H-tetrazol-5-yl)benzenamine

Cat. No. B8423868
M. Wt: 215.25 g/mol
InChI Key: IFBFWBRGXFOPTI-UHFFFAOYSA-N
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Patent
US08377924B2

Procedure details

5-(3-Cyclopropyl-5-nitrophenyl)-1-methyl-1H-tetrazole (1.4 g, 5.7 mmol) was treated with tin (II) chloride (4.3 g, 22.8 mmol) and hydrochloric acid (0.5 mL) in ethanol (15 mL) at reflux for 1 hour. The solvent was removed under vacuum. The residue was partitioned between ethyl acetate and water. The organic layer was washed with 1M aqueous potassium carbonate solution, dried over anhydrous sodium sulfate and concentrated under vacuum. The resulting residue was purified by column chromatography, on silica gel, eluting with hexanes:ethyl acetate (70:30), to yield 3-cyclopropyl-5-(1-methyl-1H-tetrazol-5-yl)benzenamine (520 mg, 43% yield) as an off-white solid.
Name
5-(3-Cyclopropyl-5-nitrophenyl)-1-methyl-1H-tetrazole
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:5]=[C:6]([C:13]3[N:17]([CH3:18])[N:16]=[N:15][N:14]=3)[CH:7]=[C:8]([N+:10]([O-])=O)[CH:9]=2)[CH2:3][CH2:2]1.[Sn](Cl)Cl.Cl>C(O)C>[CH:1]1([C:4]2[CH:9]=[C:8]([NH2:10])[CH:7]=[C:6]([C:13]3[N:17]([CH3:18])[N:16]=[N:15][N:14]=3)[CH:5]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
5-(3-Cyclopropyl-5-nitrophenyl)-1-methyl-1H-tetrazole
Quantity
1.4 g
Type
reactant
Smiles
C1(CC1)C=1C=C(C=C(C1)[N+](=O)[O-])C1=NN=NN1C
Name
Quantity
4.3 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with 1M aqueous potassium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography, on silica gel
WASH
Type
WASH
Details
eluting with hexanes:ethyl acetate (70:30)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C=1C=C(C=C(C1)C1=NN=NN1C)N
Measurements
Type Value Analysis
AMOUNT: MASS 520 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 42.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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